2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an indane-1,3-dione core with a dichloroimidazolyl-substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indane-1,3-dione core, which can be synthesized through the condensation of phthalic anhydride with acetone in the presence of a base. The resulting intermediate is then reacted with 4-(4,5-dichloroimidazolyl)aniline under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The dichloroimidazolyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the dichloroimidazolyl group.
Indanone: Another related compound used in the design of biologically active molecules.
Quinones: Compounds that share similar oxidation-reduction properties.
Uniqueness
The presence of the dichloroimidazolyl group in 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[[4-(4,5-dichloroimidazol-1-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-18-19(21)24(10-23-18)12-7-5-11(6-8-12)22-9-15-16(25)13-3-1-2-4-14(13)17(15)26/h1-10,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFKLASGXFCJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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